(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine
Brand Name: Vulcanchem
CAS No.: 937053-07-1
VCID: VC8469892
InChI: InChI=1S/C6H11NO/c7-5-3-4-1-2-6(5)8-4/h4-6H,1-3,7H2/t4-,5+,6+/m0/s1
SMILES:
Molecular Formula: C6H11NO
Molecular Weight: 113.16 g/mol

(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine

CAS No.: 937053-07-1

Cat. No.: VC8469892

Molecular Formula: C6H11NO

Molecular Weight: 113.16 g/mol

* For research use only. Not for human or veterinary use.

(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine - 937053-07-1

Specification

CAS No. 937053-07-1
Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
IUPAC Name (1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-amine
Standard InChI InChI=1S/C6H11NO/c7-5-3-4-1-2-6(5)8-4/h4-6H,1-3,7H2/t4-,5+,6+/m0/s1
Standard InChI Key DZOONCSMZVPSHJ-KVQBGUIXSA-N
Isomeric SMILES C1C[C@@H]2[C@@H](C[C@H]1O2)N
Canonical SMILES C1CC2C(CC1O2)N

Introduction

(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine is a complex organic compound with a specific stereochemical configuration. It belongs to the class of oxabicycloheptanes, which are bicyclic compounds containing an oxygen atom within one of the rings. This compound is of interest in various fields of chemistry and pharmacology due to its unique structure and potential applications.

Synthesis and Preparation

The synthesis of (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine typically involves multi-step reactions starting from simpler bicyclic compounds. The process may include ring formation, functional group transformations, and stereoselective reactions to achieve the desired stereochemistry.

Applications and Research Findings

This compound and its derivatives are of interest in medicinal chemistry for their potential biological activities. They may serve as intermediates or building blocks in the synthesis of more complex molecules with therapeutic properties.

Table: Comparison of Related Compounds

CompoundMolecular FormulaMolecular WeightCAS Number
(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amineC7H13NO127.18 g/molNot specified
rac-(1R,2R,4S)-N-methyl-7-oxabicyclo[2.2.1]heptan-2-amineC7H13NO127.18 g/molCID 58980743
rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamineC7H13NO127.18 g/molCID 28665065
(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-olC7H12O2128.17 g/mol89724-92-5

Safety and Handling

Handling of (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine requires standard laboratory precautions due to its potential reactivity and biological activity. It should be stored in a cool, dry place, away from incompatible substances.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator